molecular formula C19H22N2O B12518611 4-Ethenyl-2,2-dimethyl-N,N-diphenyl-1,3-oxazolidin-3-amine CAS No. 652156-82-6

4-Ethenyl-2,2-dimethyl-N,N-diphenyl-1,3-oxazolidin-3-amine

Katalognummer: B12518611
CAS-Nummer: 652156-82-6
Molekulargewicht: 294.4 g/mol
InChI-Schlüssel: WWPYXEIMPGAKCA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Ethenyl-2,2-dimethyl-N,N-diphenyl-1,3-oxazolidin-3-amine is a complex organic compound characterized by its unique oxazolidine ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethenyl-2,2-dimethyl-N,N-diphenyl-1,3-oxazolidin-3-amine typically involves the reaction of appropriate amines with oxazolidine derivatives under controlled conditions. One common method involves the use of 2,2-dimethyl-1,3-oxazolidine as a starting material, which is then reacted with N,N-diphenylamine in the presence of a suitable catalyst to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Analyse Chemischer Reaktionen

Types of Reactions

4-Ethenyl-2,2-dimethyl-N,N-diphenyl-1,3-oxazolidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxazolidinones, amine derivatives, and substituted oxazolidines, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

4-Ethenyl-2,2-dimethyl-N,N-diphenyl-1,3-oxazolidin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-Ethenyl-2,2-dimethyl-N,N-diphenyl-1,3-oxazolidin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Eigenschaften

CAS-Nummer

652156-82-6

Molekularformel

C19H22N2O

Molekulargewicht

294.4 g/mol

IUPAC-Name

4-ethenyl-2,2-dimethyl-N,N-diphenyl-1,3-oxazolidin-3-amine

InChI

InChI=1S/C19H22N2O/c1-4-16-15-22-19(2,3)21(16)20(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h4-14,16H,1,15H2,2-3H3

InChI-Schlüssel

WWPYXEIMPGAKCA-UHFFFAOYSA-N

Kanonische SMILES

CC1(N(C(CO1)C=C)N(C2=CC=CC=C2)C3=CC=CC=C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.